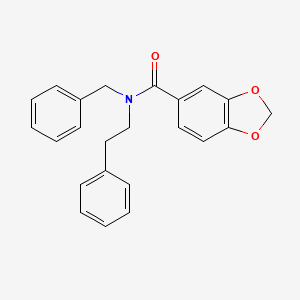

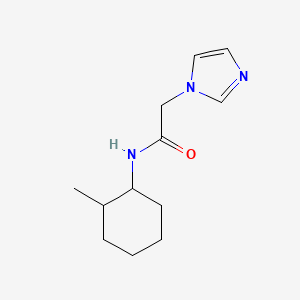

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, also known as AP-238, is a novel synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. AP-238 has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent for the treatment of pain and opioid addiction.

Mécanisme D'action

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by binding to and activating the μ-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways, resulting in analgesia. Additionally, activation of the μ-opioid receptor can lead to the release of dopamine in the brain's reward pathway, which can produce feelings of euphoria and reinforcement.

Biochemical and physiological effects

This compound has been shown to produce several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. Additionally, this compound has been shown to have a lower potential for gastrointestinal side effects, such as nausea and vomiting, compared to traditional opioids.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in laboratory experiments is its high potency and selectivity for the μ-opioid receptor, which allows for more precise and targeted studies of opioid signaling pathways. Additionally, the reduced tolerance and dependence associated with this compound may allow for longer-term studies without the need for frequent dose escalation.

However, one limitation of using this compound in laboratory experiments is its limited availability and high cost, which may limit its use in certain research settings. Additionally, the potential for abuse and addiction associated with μ-opioid receptor agonists may require careful consideration of ethical and safety issues in laboratory studies.

Orientations Futures

There are several potential future directions for research on N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, including:

1. Investigation of the long-term effects of this compound on pain management and opioid addiction.

2. Development of novel formulations and delivery methods for this compound to improve its pharmacokinetic properties and reduce the potential for abuse.

3. Studies of the molecular mechanisms underlying the analgesic and addictive properties of this compound, including its effects on downstream signaling pathways.

4. Exploration of the potential therapeutic applications of this compound in other areas, such as depression and anxiety.

5. Investigation of the safety and efficacy of this compound in clinical trials, with the goal of developing it as a new treatment option for pain and opioid addiction.

Méthodes De Synthèse

The synthesis of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with benzylamine to form N-benzyl-3,4-methylenedioxyphenylacetone, which is then reacted with 2-phenylethylamine to form N-benzyl-N-(2-phenylethyl)-3,4-methylenedioxyphenylacetamide. Finally, this compound is hydrolyzed to form this compound.

Applications De Recherche Scientifique

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for the treatment of pain and opioid addiction. In preclinical studies, this compound has been shown to be more potent and efficacious than morphine in producing analgesia, while also exhibiting reduced tolerance and dependence. Additionally, this compound has been shown to have a lower potential for respiratory depression and other adverse effects associated with traditional opioids.

Propriétés

IUPAC Name |

N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-23(20-11-12-21-22(15-20)27-17-26-21)24(16-19-9-5-2-6-10-19)14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADVPPHQKUCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)

![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)

![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)

![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)

![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)